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molecular formula C14H18ClN5O3 B1623746 8-Ethyl-5,8-dihydro-5-oxo-2-(piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid hydrochloride CAS No. 52070-49-2

8-Ethyl-5,8-dihydro-5-oxo-2-(piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid hydrochloride

Cat. No. B1623746
M. Wt: 339.78 g/mol
InChI Key: LNIRRSUFRIHCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962443

Procedure details

A mixture containing, 2.0 g of 5,8-dihydro-8-ethyl-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid and 30 ml of 10% aqueous hydrochloric acid was heated at 90° - 95°C for 1 hour. The reaction mixture was concentrated to dryness and addition of ethanol to the residue resulted in the separation of a solid, which was collected and washed with ethanol to yield 1.7 g of the product, m.p. above 300°C.
Name
5,8-dihydro-8-ethyl-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:8]2[N:9]=[C:10]([N:13]3[CH2:18][CH2:17][N:16](C=O)[CH2:15][CH2:14]3)[N:11]=[CH:12][C:7]=2[C:6](=[O:21])[C:5]([C:22]([OH:24])=[O:23])=[CH:4]1)[CH3:2].[ClH:25]>>[ClH:25].[CH2:1]([N:3]1[C:8]2[N:9]=[C:10]([N:13]3[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)[N:11]=[CH:12][C:7]=2[C:6](=[O:21])[C:5]([C:22]([OH:24])=[O:23])=[CH:4]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
5,8-dihydro-8-ethyl-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Quantity
2 g
Type
reactant
Smiles
C(C)N1C=C(C(C2=C1N=C(N=C2)N2CCN(CC2)C=O)=O)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness and addition of ethanol to the residue
CUSTOM
Type
CUSTOM
Details
resulted in the separation of a solid, which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)N1C=C(C(C2=C1N=C(N=C2)N2CCNCC2)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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